イバカフトールカルボン酸塩

概要

説明

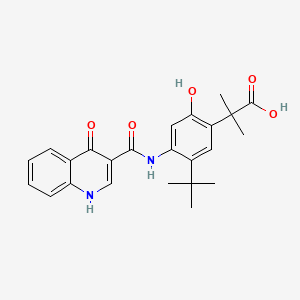

Ivacaftor carboxylate, also known as M6, is a metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator potentiator. Ivacaftor is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. Ivacaftor carboxylate is formed through the metabolic conversion of ivacaftor in the liver, and it plays a role in the drug’s pharmacokinetics and pharmacodynamics .

科学的研究の応用

Introduction to Ivacaftor Carboxylate

Ivacaftor carboxylate is a metabolite of ivacaftor, a drug primarily used in the treatment of cystic fibrosis (CF). Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to impaired chloride ion transport across epithelial cells. Ivacaftor acts as a potentiator of CFTR, enhancing the function of the protein in patients with specific mutations. Understanding the applications of ivacaftor carboxylate is essential for optimizing therapeutic strategies and improving patient outcomes.

Therapeutic Use in Cystic Fibrosis

Ivacaftor has been shown to significantly improve lung function and overall health in patients with specific CFTR mutations. Clinical studies have reported improvements in forced expiratory volume (FEV1) and weight gain among treated patients .

Pharmacokinetics and Pharmacodynamics

Recent studies have focused on the pharmacokinetics of ivacaftor and its metabolites, including ivacaftor carboxylate. These studies highlight variability in drug absorption and metabolism based on patient demographics such as age and weight . Understanding these pharmacokinetic profiles is essential for tailoring individualized treatment plans.

Quantification Methods

Developing reliable methods for quantifying ivacaftor and its metabolites, including ivacaftor carboxylate, is crucial for monitoring therapeutic levels and ensuring efficacy. Recent advancements include liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques that enable simultaneous quantification of multiple compounds in biological samples .

Case Study 1: Patient Response to Ivacaftor

A clinical trial involving patients with gating mutations showed that treatment with ivacaftor resulted in an average improvement in FEV1 by approximately 10% over a 24-week period. Notably, patients also experienced improvements in weight and reductions in sweat chloride concentrations, indicating enhanced chloride transport .

Case Study 2: Variability in Drug Response

A study examining the pharmacokinetics of ivacaftor-lumacaftor therapy revealed significant variability based on patient characteristics. For instance, younger patients exhibited markedly different peak plasma concentrations compared to older cohorts, suggesting that age-adjusted dosing may be necessary .

Data Table: Summary of Clinical Findings

作用機序

Target of Action

Ivacaftor carboxylate, also known as Ivacaftor (m6), primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes and is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor (m6) is a CFTR potentiator . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .

Biochemical Pathways

The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, leading to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .

Pharmacokinetics

Ivacaftor is administered orally and absorbs readily from the gut . It has low solubility in water (< 0.05 ug/mL) . Taking a 150 mg dose of ivacaftor with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Dose/time pharmacokinetics follows a linear profile to a dose of 250 mg, though Cmax plateaus for doses 375 mg and higher . After oral administration, ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose .

Result of Action

Ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms . It treats the underlying cause of cystic fibrosis in people with certain mutations in the CFTR gene (primarily the G551D mutation), who account for 4–5% cases of cystic fibrosis .

Action Environment

The efficacy of Ivacaftor can be influenced by various factors. For instance, patient weight and hepatic function (aspartate aminotransferase) have been identified as factors affecting the Cmax of lumacaftor and ivacaftor metabolite M1 . Furthermore, the patient site had an effect on Cmax values of ivacaftor metabolites ivacaftor-M1, ivacaftor-M6, and lumacaftor .

生化学分析

Biochemical Properties

Ivacaftor carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with the CFTR protein, modulating its activity to enhance chloride ion transport. Additionally, Ivacaftor carboxylate interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . These interactions are crucial for the drug’s efficacy and safety profile.

Cellular Effects

Ivacaftor carboxylate influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of the CFTR protein, leading to improved chloride ion transport and hydration of the airway surface liquid in epithelial cells. This effect is particularly beneficial in cystic fibrosis patients, where defective CFTR function leads to thick mucus buildup. Ivacaftor carboxylate also impacts gene expression by modulating the activity of transcription factors involved in CFTR gene regulation .

Molecular Mechanism

The molecular mechanism of Ivacaftor carboxylate involves binding to the CFTR protein and enhancing its gating activity. This binding increases the probability of the CFTR channel being open, thereby facilitating chloride ion transport. Ivacaftor carboxylate also interacts with other biomolecules, such as cytochrome P450 enzymes, which play a role in its metabolism and clearance from the body. These interactions are essential for the drug’s pharmacokinetics and pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ivacaftor carboxylate change over time. The compound is stable under physiological conditions, but its activity can decrease due to metabolic degradation. Long-term studies have shown that Ivacaftor carboxylate maintains its efficacy in enhancing CFTR function over extended periods, although some decline in activity may occur due to protein degradation and other cellular processes .

Dosage Effects in Animal Models

The effects of Ivacaftor carboxylate vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances CFTR function without significant adverse effects. At higher doses, Ivacaftor carboxylate can cause toxicity, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ivacaftor carboxylate involves the metabolic oxidation of ivacaftor. Ivacaftor is metabolized in the liver by cytochromes P450 3A4 and 3A5, resulting in the formation of hydroxymethyl ivacaftor (M1) and subsequently ivacaftor carboxylate (M6) .

Industrial Production Methods: Industrial production of ivacaftor involves multiple steps, starting from indole acetic acid ester. The process includes oxidative cleavage, cyclization, and other reactions under controlled conditions. The production of ivacaftor carboxylate as a metabolite is not typically a direct industrial process but rather a result of ivacaftor’s metabolism in the body .

化学反応の分析

Types of Reactions: Ivacaftor carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion from hydroxymethyl ivacaftor to ivacaftor carboxylate.

Reduction: Potential reduction reactions under specific conditions.

Substitution: Possible substitution reactions involving functional groups.

Common Reagents and Conditions:

Oxidation: Cytochromes P450 3A4 and 3A5 enzymes in the liver.

Reduction: Reducing agents such as sodium borohydride under controlled conditions.

Substitution: Reagents like halogens or nucleophiles in organic solvents.

Major Products Formed:

Oxidation: Ivacaftor carboxylate (M6) from hydroxymethyl ivacaftor (M1).

Reduction: Reduced forms of ivacaftor carboxylate.

Substitution: Substituted derivatives of ivacaftor carboxylate

類似化合物との比較

Lumacaftor: Another cystic fibrosis transmembrane conductance regulator modulator used in combination with ivacaftor.

Tezacaftor: A similar compound used in combination therapies for cystic fibrosis.

Elexacaftor: A newer modulator used in combination with ivacaftor and tezacaftor.

Comparison: Ivacaftor carboxylate is unique in its specific metabolic pathway and its role as a metabolite of ivacaftor. While lumacaftor, tezacaftor, and elexacaftor are also used in cystic fibrosis treatment, they have different mechanisms of action and are often used in combination with ivacaftor to enhance therapeutic effects .

生物活性

Ivacaftor carboxylate (iva-M6) is a metabolite of ivacaftor, a drug primarily used in the treatment of cystic fibrosis (CF) caused by specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Understanding the biological activity of ivacaftor carboxylate is crucial for evaluating its pharmacological profile, therapeutic potential, and safety.

Overview of Ivacaftor and its Metabolites

Ivacaftor acts as a CFTR potentiator, enhancing the chloride ion transport across epithelial cells by increasing the probability of CFTR channel opening. It is metabolized primarily into two active forms: hydroxymethyl ivacaftor (iva-M1), which retains pharmacological activity, and ivacaftor carboxylate (iva-M6), which is considered inactive. The metabolic pathways and pharmacokinetics of these compounds significantly influence their clinical efficacy and safety profile.

Pharmacokinetics and Metabolism

Ivacaftor is extensively metabolized by cytochrome P450 enzymes, predominantly CYP3A, leading to the formation of iva-M1 and iva-M6. The pharmacokinetic parameters for these metabolites are essential for understanding their distribution, metabolism, and excretion in humans:

| Compound | Molecular Weight | Metabolite Type | Activity |

|---|---|---|---|

| Ivacaftor | 393.20 g/mol | Parent Drug | Active |

| Hydroxymethyl Ivacaftor | 409.15 g/mol | Active Metabolite | Active |

| Ivacaftor Carboxylate | 423.15 g/mol | Inactive Metabolite | Inactive |

Biological Activity and Receptor Interaction

Research has shown that while ivacaftor exhibits significant binding affinity to various neurotransmitter receptors, ivacaftor carboxylate's role appears limited. The following table summarizes the receptor binding affinities observed for ivacaftor and its metabolites:

| Receptor | Ivacaftor Binding Affinity (Ki) | Iva-M1 Binding Affinity (Ki) | Iva-M6 Binding Affinity (Ki) |

|---|---|---|---|

| 5-HT2C | 866 nM | Not reported | Not reported |

| Muscarinic M1 | 1546 nM | Not reported | Not reported |

| β3-Adrenergic | 1934 nM | Not reported | Not reported |

| Dopamine Transporter | 2935 nM | Not reported | Not reported |

| δ-Opioid | 2589 nM | Not reported | Not reported |

The significant displacement of radioligands by ivacaftor at various receptors indicates potential off-target effects that could influence clinical outcomes, particularly in patients with CF.

Efficacy in Cystic Fibrosis Treatment

Clinical studies have demonstrated that ivacaftor effectively improves lung function and reduces sweat chloride levels in patients with specific CFTR mutations. However, the inactive nature of ivacaftor carboxylate suggests it does not contribute directly to these therapeutic effects.

A study evaluating the pharmacodynamics of ivacaftor-lumacaftor therapy found variability in patient responses based on age and weight, with only a subset achieving significant clinical benefits such as improved forced expiratory volume (FEV1) .

Safety Profile

The safety profile of ivacaftor has been generally favorable; however, concerns regarding hepatotoxicity have been raised based on nonclinical studies showing liver enzyme elevations in animal models . Monitoring liver function during treatment remains critical due to the potential for adverse effects linked to both ivacaftor and its metabolites.

Case Studies

A notable case study examined a patient receiving tezacaftor-ivacaftor therapy who experienced no significant drug-drug interactions with clofazimine, indicating that while ivacaftor carboxylate does not exhibit direct therapeutic activity, its presence does not adversely affect other treatments .

特性

IUPAC Name |

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYTFLCNPMVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677348 | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-24-0 | |

| Record name | Ivacaftor carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVACAFTOR CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。